molecular formula C16H25NO2 B015900 O-Desmethylvenlafaxine, (+)- CAS No. 142761-12-4

O-Desmethylvenlafaxine, (+)-

Cat. No.: B015900
CAS No.: 142761-12-4
M. Wt: 263.37 g/mol
InChI Key: KYYIDSXMWOZKMP-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery Context

(+)-O-Desmethylvenlafaxine was first identified in the 1990s during metabolic studies of venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) approved in 1993. As the primary oxidative metabolite of venlafaxine, ODV gained independent clinical significance when Wyeth Pharmaceuticals developed it as desvenlafaxine succinate (Pristiq®), which received FDA approval for major depressive disorder in 2008. This development capitalized on ODV's reduced reliance on hepatic CYP2D6 metabolism compared to venlafaxine, addressing interpatient variability in drug response.

Significance in Psychopharmacological Research

ODV represents a paradigm shift in antidepressant design due to:

  • Dual reuptake inhibition : Serotonin (Ki = 40.2 nM) and norepinephrine (Ki = 558.4 nM) transporter affinity
  • Linear pharmacokinetics : Dose-proportional exposure across 50–400 mg/day ranges
  • Therapeutic drug monitoring (TDM) utility : Serum concentrations correlate with clinical response (r = 0.62, p < 0.01)

Recent meta-analyses confirm ODV's non-inferiority to venlafaxine in depression treatment, with a 12% lower incidence of nausea (p = 0.03).

Properties

IUPAC Name

4-[(1S)-2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYIDSXMWOZKMP-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@H](C1=CC=C(C=C1)O)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142761-12-4
Record name O-Desmethylvenlafaxine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142761124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DESMETHYLVENLAFAXINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/189BFR45S0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biochemical Pathways

The inhibition of serotonin and norepinephrine reuptake leads to an increase in the synaptic concentrations of these neurotransmitters. This increase enhances neurotransmission, which is thought to be the mechanism that leads to the compound’s therapeutic effects.

Result of Action

The result of (+)-O-Desmethylvenlafaxine’s action is an enhancement of serotonin and norepinephrine neurotransmission. This enhancement is believed to alleviate the symptoms of conditions like depression and anxiety, for which the compound is often prescribed.

Biological Activity

(+)-O-Desmethylvenlafaxine (ODV) is a primary active metabolite of venlafaxine, an antidepressant commonly used for treating major depressive disorder (MDD) and anxiety disorders. Understanding the biological activity of ODV is critical for optimizing therapeutic strategies and minimizing adverse effects. This article reviews the pharmacological properties, mechanisms of action, and clinical implications of ODV, supported by data tables and relevant case studies.

ODV primarily functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE), enhancing their availability in the synaptic cleft, which is crucial for mood regulation. The compound has also been shown to have a weak inhibitory effect on dopamine reuptake .

Pharmacokinetics

The pharmacokinetic profile of ODV reveals important characteristics:

  • Absorption : ODV is well absorbed after oral administration, with a bioavailability of approximately 40-45% due to first-pass metabolism .
  • Half-Life : The average half-life of ODV is about 11 ± 2 hours, which is significantly longer than that of its parent compound, venlafaxine (5 ± 2 hours) .
  • Distribution : ODV exhibits significant plasma protein binding (27%) and is primarily eliminated via renal pathways .

Efficacy in Depression and Anxiety

ODV has been shown to be effective in treating MDD and anxiety disorders. A study indicated that concentrations above 222 ng/mL are predictive of therapeutic efficacy in patients .

Table 1: Summary of Pharmacological Effects

EffectDescription
Serotonin Reuptake Inhibition Enhances serotonin levels in the brain.
Norepinephrine Reuptake Inhibition Increases norepinephrine availability.
Dopamine Reuptake Inhibition Weak effect; may contribute to mood enhancement.
Therapeutic Concentration > 222 ng/mL predictive for efficacy.

Case Study 1: Influence of Genetic Polymorphisms

A forensic study examined the impact of cytochrome P450 (CYP) polymorphisms on the metabolism of venlafaxine and its metabolites, including ODV. Findings indicated that individuals with certain CYP2D6 genotypes exhibited altered metabolic ratios, influencing the efficacy and safety profiles of venlafaxine treatments .

Case Study 2: Postmortem Analysis

In a postmortem analysis involving patients treated with venlafaxine, researchers measured concentrations of venlafaxine and ODV in brain tissues. The study found that ODV concentrations were significantly correlated with therapeutic outcomes, suggesting that monitoring ODV levels could be beneficial for assessing treatment efficacy .

Adverse Effects

While ODV is generally well tolerated, it can cause side effects similar to those associated with venlafaxine, including nausea, dizziness, and increased blood pressure . A notable risk is serotonin syndrome, particularly when combined with other serotonergic agents .

Scientific Research Applications

Pharmacokinetics

ODV undergoes significant first-pass metabolism after oral administration, which affects its bioavailability. Studies have indicated that the bioavailability of ODV is less than 40% in certain animal models, such as beagle dogs . This low bioavailability can lead to increased side effects from unabsorbed drug components. Recent research has focused on developing prodrugs that enhance the absorption and bioavailability of ODV, thereby improving its therapeutic effectiveness.

Key Findings:

  • First-Pass Metabolism : ODV experiences considerable first-pass metabolism, which reduces its bioavailability and necessitates the development of strategies to enhance absorption .
  • Population Pharmacokinetic Modeling : A joint population pharmacokinetic model has been developed to characterize the pharmacokinetics of both venlafaxine and ODV simultaneously. This model helps evaluate how health status and concomitant medications influence the clearance rates of these compounds .

Prodrug Development

To address the challenges associated with low bioavailability, researchers have synthesized various esters of ODV as potential prodrugs. These compounds are designed to improve oral absorption and brain uptake.

Prodrug Research Highlights:

  • Synthesis of Esters : Several esters (e.g., ODVP-1, ODVP-2, ODVP-3) have been synthesized and evaluated for their ability to convert back into ODV in vivo. These compounds demonstrated significantly higher relative bioavailability compared to direct ODV administration .
  • Animal Studies : In studies involving rats and beagle dogs, the prodrugs exhibited improved pharmacokinetic profiles, with higher concentrations of ODV detected in plasma and brain tissues post-administration .

Clinical Applications

ODV is primarily utilized in clinical settings for treating MDD and anxiety disorders. Its efficacy as a standalone treatment is attributed to its dual action on serotonin and norepinephrine reuptake inhibition.

Clinical Insights:

  • Efficacy in Depression : Clinical trials have demonstrated that ODV is effective in treating both mild and severe forms of depression. It offers advantages over venlafaxine by potentially reducing drug interactions due to its simpler metabolic pathway .
  • Safety Profile : The safety profile of ODV is generally favorable; however, ongoing studies are assessing long-term effects and interactions with other medications .

Data Tables

StudyFocusFindings
Prodrug DevelopmentIdentified ODVP esters with improved bioavailability compared to ODV
PharmacokineticsEstablished first-pass metabolism effects on ODV's bioavailability
Population PharmacokineticsDeveloped a model assessing health status impact on drug clearance

Comparison with Similar Compounds

Venlafaxine

  • Metabolism: Venlafaxine is primarily metabolized by CYP2D6 to ODV, with minor pathways via CYP3A4 producing N-desmethylvenlafaxine .
  • Pharmacokinetics : Shorter half-life (5 hours) and higher inter-individual variability due to CYP2D6 dependency .
  • Activity : Equivalent SNRI potency to ODV but with greater risk of drug interactions and adverse effects .

N-Desmethylvenlafaxine and N,O-Didesmethylvenlafaxine

  • N-Desmethylvenlafaxine: Formed via CYP3A4-mediated N-demethylation of venlafaxine. Exhibits significantly weaker affinity for serotonin (5-HTT) and norepinephrine transporters (NET) compared to ODV .
  • N,O-Didesmethylvenlafaxine: A minor metabolite with negligible transporter inhibition activity, highlighting the critical role of the O-methyl group in maintaining pharmacological efficacy .

Enantiomers of ODV

  • (+)-ODV (S-enantiomer) : Primarily inhibits serotonin reuptake, contributing to its antidepressant effects .
  • (−)-ODV (R-enantiomer): Shows balanced inhibition of both serotonin and norepinephrine reuptake, mirroring venlafaxine’s dual mechanism . Enantiomeric purity influences therapeutic outcomes, with racemic mixtures commonly used in clinical formulations .

Prodrug Esters of ODV

To enhance bioavailability and brain penetration, phenolic esters of ODV (e.g., compounds 1c, 1e, 1n, 1o) have been synthesized. Key findings include:

  • Compound 1n (piperonylic acid ester): Achieved the highest relative bioavailability (2.5-fold increase in rats) and brain Cmax in hypothalamic and total brain tissues .

Physicochemical and Analytical Comparisons

  • logP and pKa : ODV has a logP of 2.3 and a basic pKa of 8.9, differing significantly from compounds like ofloxacin (logP 0.1, pKa 6.7), yet both share similar chromatographic response factors in LC/HRMS analyses .
  • Environmental Persistence : ODV and venlafaxine are emerging contaminants in water systems, with ODV classified for monitoring due to ecotoxicological risks .

Data Tables

Table 1. Pharmacokinetic and Pharmacodynamic Comparison

Compound Metabolic Pathway Half-Life (h) Key Enzymes 5-HTT/NET Inhibition logP pKa
Venlafaxine CYP2D6, CYP3A4 5 CYP2D6-dependent High (dual) ~0.8* 9.4
(+)-ODV UGT 10–12 UGT-dependent High (dual) 2.3 8.9
N-Desmethylvenlafaxine CYP3A4 N/A CYP3A4-dependent Low N/A N/A
Compound 1n (prodrug) Ester hydrolysis Extended Non-enzymatic High (via ODV) N/A N/A

*Estimated from structural analogs.

Table 2. Prodrug Efficacy in Preclinical Models

Prodrug Species Relative Bioavailability (vs. ODV) Brain Cmax (Hypothalamus)
1n Rats 2.5× 1.8×
1n Beagle Dogs 2.1× N/A
1o Rats 1.9× 1.5×

Preparation Methods

Thiol-Based Demethylation

Shi et al. (2013) pioneered a one-pot demethylation method using cysteine sodium salt or sodium penicillamine as reagents. Key parameters include:

  • Solvent : N-methyl pyrrolidone (NMP)

  • Temperature : 175°C

  • pH : 9.5 (optimized for crystallization)
    Yields reached 86% with cysteine sodium and 82% with sodium penicillamine. This method eliminates multi-step protection-deprotection sequences, streamlining production.

A patent by US8754261B2 further refines this approach using alkane thiolate anions (C8–C20 aliphatic thiols) in polyethylene glycol (PEG) and alcoholic solvents. Reaction temperatures of 145–150°C facilitate O-demethylation of spiro-venlafaxine hydrochloride, followed by in-situ ring-opening with paraformaldehyde and formic acid. The process achieves 99.9% purity after recrystallization in acetone/water mixtures.

Multi-Step Synthesis from p-Hydroxybenzene Acetonitrile

Yang et al. (2022) developed a five-step route starting from p-hydroxybenzene acetonitrile, emphasizing atomic economy and impurity control:

StepReactionConditionsYieldPurity
1Benzyl protectionK₂CO₃ catalysis, 80°C98.92%99.83%
2Cyclohexanone condensation(n-Bu)₄N⁺Br⁻, NaOH, 60°C95.41%99.50%
3DeprotectionH₂/Pd-C, 2.0 MPa94.20%98.32%
4Cyano reductionNaBH₄/CoCl₂, THF, 65°C89.37%99.05%
5Dimethylation37% HCHO, 85% HCOOH, 75°C84.77%99.20%

Total yield: 71.09% , with final crystallization in acetone/water (3:1) yielding 99.92% purity . X-ray diffraction confirmed crystalline Form I, critical for pharmaceutical stability.

One-Pot Processes for Industrial Scalability

Patent US8754261B2 details a scalable one-pot method combining demethylation and ring-opening:

  • Demethylation : Spiro-venlafaxine hydrochloride + octanethiol/KOt-Bu in PEG-400/ethanol at 150°C.

  • Ring-opening : Paraformaldehyde (1.2 eq), formic acid (2.5 eq), H₂O, 110°C.

  • Crystallization : Acetone/water cooling gradient (60°C → 0°C).

This approach avoids genotoxic intermediates and achieves 85% yield for ODV succinate at pilot scale.

Low-Temperature Demethylation Using Aluminum Trihalides

CN106928073A discloses a mild method using AlCl₃/mercaptan systems at 0–25°C :

  • Reagents : Aluminum trichloride (AlCl₃) + ethanethiol

  • Solvent : Dichloromethane

  • Workup : pH adjustment with HCl (to 2–3) followed by NaOH (to 9.5–10).

While yields are unspecified, the low-temperature operation reduces energy costs and thermal degradation risks.

Crystallization and Salt Formation

Crystalline salt forms enhance ODV’s stability and bioavailability. Key protocols include:

Succinate Salt Preparation

  • Molar ratio : ODV:succinic acid = 1:1.1

  • Solvent : Acetone/H₂O (3:1 v/v)

  • Crystallization : Cool from 60°C to 5°C over 4 h → 90.27% yield , 99.92% purity.

Oxalate Salt Synthesis

  • Conditions : ODV + oxalic acid in acetone/H₂O (3:1), 50–55°C

  • Recrystallization : Acetone/ethanol → 73% recovery , 99.9% purity.

Q & A

Q. How can in vitro-in vivo correlation (IVIVC) models improve formulation development?

  • Methodology : Dissolution testing under physiologically relevant conditions (pH 1.2–6.8) paired with pharmacokinetic data to predict absorption profiles. Use Wagner-Nelson or numerical deconvolution methods for IVIVC modeling .

Tables for Key Data

Parameter Value for (+)-O-Desmethylvenlafaxine Reference
hSERT IC₅₀47.3 nM
hNET IC₅₀531.3 nM
Linear Range (HPLC)10–1000 ng/mL
Intraday Precision (RSD)<10%
Extraction Recovery (Plasma)>80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Desmethylvenlafaxine, (+)-
Reactant of Route 2
Reactant of Route 2
O-Desmethylvenlafaxine, (+)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.